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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)phenol

Cat. No.: B041959 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-
Hydroxyethoxy)phenol (CAS No: 49650-88-6), a significant organic intermediate in various chemical

syntheses. The following sections are designed to offer researchers, scientists, and drug development

professionals a detailed understanding of the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for

confirming its structure, purity, and for its application in further research and development.

Molecular Structure and Spectroscopic Overview
3-(2-Hydroxyethoxy)phenol, with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17

g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic

fingerprint.[1] The molecule contains a phenolic hydroxyl group, an aliphatic hydroxyl group, an ether

linkage, and a meta-substituted aromatic ring. Each of these features contributes to its characteristic

signals in NMR, IR, and MS analyses.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and

elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation

patterns. For 3-(2-Hydroxyethoxy)phenol, electron ionization (EI) mass spectrometry provides key

structural information.

Experimental Mass Spectrum Analysis
An experimental mass spectrum of 3-(2-Hydroxyethoxy)phenol is available from the EPA/NIH Mass

Spectral Data Base.[2] The spectrum displays a clear molecular ion peak and several characteristic

fragment ions that are instrumental in confirming the compound's structure.
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m/z
Proposed Fragment

Ion

Structural Formula of

Fragment
Significance

154 Molecular Ion [M]⁺ [C₈H₁₀O₃]⁺
Confirms the molecular

weight of the compound.

123 [M - CH₂OH]⁺ [C₇H₇O₂]⁺
Loss of the terminal

hydroxymethyl radical.

110 [M - C₂H₄O]⁺ [C₆H₆O₂]⁺
Cleavage of the ethoxy

side chain.

109 [M - C₂H₅O]⁺ [C₆H₅O₂]⁺
Further fragmentation of

the side chain.

95 [C₆H₇O]⁺ [C₆H₇O]⁺
Fragmentation of the

phenol ring.

81 [C₆H₉]⁺ [C₆H₉]⁺
Further fragmentation of

the aromatic ring.

65 [C₅H₅]⁺ [C₅H₅]⁺
Characteristic fragment

of a benzene ring.

Interpretation of Fragmentation
The fragmentation pattern of 3-(2-Hydroxyethoxy)phenol under electron ionization is consistent with its

structure. The molecular ion at m/z 154 is readily observed. The subsequent fragmentation is dominated

by the cleavage of the hydroxyethoxy side chain, which is a common fragmentation pathway for ethers

and alcohols. The loss of a hydroxymethyl radical (CH₂OH) to give a peak at m/z 123 is a prominent

fragmentation. The peak at m/z 110, corresponding to the loss of a C₂H₄O fragment, is also significant

and likely arises from the cleavage of the ether bond. The presence of fragments at m/z 95, 81, and 65

are characteristic of the fragmentation of the phenolic ring itself.

Caption: Key fragmentation pathways of 3-(2-Hydroxyethoxy)phenol in EI-MS.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of 3-(2-Hydroxyethoxy)phenol in a volatile organic

solvent such as methanol or dichloromethane.
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Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragments.

Data Processing: Process the acquired data to identify the relative abundance of each ion and

generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for 3-(2-Hydroxyethoxy)phenol are not widely available, a

detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift

principles and data from its isomers.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-(2-Hydroxyethoxy)phenol is expected to show distinct signals for the

aromatic protons, the methylene protons of the ethoxy chain, and the hydroxyl protons.
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Proton

Environment

Predicted

Chemical Shift (δ,

ppm)

Multiplicity Integration Rationale

Aromatic H (H2,

H4, H5, H6)
6.5 - 7.2 Multiplet 4H

Protons on the

benzene ring, with

shifts influenced by

the electron-

donating hydroxyl

and alkoxy groups.

Ethoxy Methylene

(-O-CH₂-)
~4.0 Triplet 2H

Methylene group

adjacent to the

ether oxygen,

deshielded.

Ethoxy Methylene

(-CH₂-OH)
~3.8 Triplet 2H

Methylene group

adjacent to the

aliphatic hydroxyl

group.

Phenolic Hydroxyl

(-OH)
5.0 - 9.0 Broad Singlet 1H

Chemical shift is

concentration and

solvent dependent.

Aliphatic Hydroxyl

(-OH)
2.0 - 5.0 Broad Singlet 1H

Chemical shift is

concentration and

solvent dependent.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the eight unique carbon environments in the

molecule.
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Carbon Environment
Predicted Chemical Shift (δ,

ppm)
Rationale

Aromatic C-OH (C1) 155 - 160
Carbon attached to the phenolic

hydroxyl group, highly deshielded.

Aromatic C-O- (C3) 158 - 162
Carbon attached to the ether

oxygen, also highly deshielded.

Aromatic C-H (C2, C4, C5, C6) 100 - 130
Aromatic carbons with attached

protons.

Ethoxy Methylene (-O-CH₂-) 68 - 72
Methylene carbon adjacent to the

ether oxygen.

Ethoxy Methylene (-CH₂-OH) 60 - 64
Methylene carbon adjacent to the

aliphatic hydroxyl group.

graph "NMR Environments of 3-(2-Hydroxyethoxy)phenol" {

layout=neato;

node [shape=circle, style=filled, fontname="Helvetica", fontsize=10];

edge [len=1.5, color="#5F6368"];

// Aromatic Ring

C1 [label="C1", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C2 [label="C2", pos="-0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C3 [label="C3", pos="-0.87,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"];

C4 [label="C4", pos="0,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C5 [label="C5", pos="0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C6 [label="C6", pos="0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Substituents

O1 [label="O", pos="0,2!", shape=plaintext, fontsize=12];

H1 [label="H", pos="0,2.5!", shape=plaintext, fontsize=12];

O2 [label="O", pos="-1.74,-1!", shape=plaintext, fontsize=12];

C7 [label="C7", pos="-2.61,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

C8 [label="C8", pos="-3.48,-1!", fillcolor="#FBBC05", fontcolor="#202124"];

O3 [label="O", pos="-4.35,-1.5!", shape=plaintext, fontsize=12];

H2 [label="H", pos="-5.22,-1!", shape=plaintext, fontsize=12];

// Bonds

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

C1 -- O1 -- H1;

C3 -- O2 -- C7 -- C8 -- O3 -- H2;

}

Caption: Carbon and proton environments in 3-(2-Hydroxyethoxy)phenol for NMR analysis.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Hydroxyethoxy)phenol in 0.5-0.7 mL of

a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the free induction decay (FID) using Fourier transformation, phase

correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 3-(2-Hydroxyethoxy)phenol will be characterized

by the vibrational frequencies of its hydroxyl, ether, and aromatic functionalities.
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Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

3550 - 3200 O-H Stretch
Phenolic and Aliphatic -

OH
Strong, Broad

3100 - 3000 C-H Stretch Aromatic C-H Medium

2950 - 2850 C-H Stretch Aliphatic C-H Medium

1600 - 1450 C=C Stretch Aromatic Ring Medium to Strong

1250 - 1200 C-O Stretch Aryl Ether Strong

1150 - 1050 C-O Stretch
Aliphatic Ether and

Alcohol
Strong

900 - 675 C-H Bending
Aromatic Ring (out-of-

plane)
Strong

Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum of 3-(2-Hydroxyethoxy)phenol is expected to be a very

broad and strong absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the

hydrogen-bonded O-H stretching vibrations of both the phenolic and aliphatic hydroxyl groups. The

presence of the aromatic ring will be confirmed by the C=C stretching vibrations between 1600-1450

cm⁻¹ and the out-of-plane C-H bending bands below 900 cm⁻¹. The strong C-O stretching bands for the

aryl ether and the aliphatic ether/alcohol functionalities will be observed in the fingerprint region, typically

between 1250 cm⁻¹ and 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid

compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid

sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Process the interferogram to obtain the final IR spectrum.
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Conclusion
The combined application of mass spectrometry, NMR, and IR spectroscopy provides a complete and

unambiguous structural characterization of 3-(2-Hydroxyethoxy)phenol. The experimental mass

spectrum confirms the molecular weight and provides insight into its fragmentation. While experimental

NMR and IR spectra are not readily available, their predicted features, based on sound spectroscopic

principles, offer a reliable guide for researchers in identifying and characterizing this compound. The

detailed protocols provided herein serve as a standard for obtaining high-quality spectroscopic data for

this and related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers

to drive progress in science and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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